2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile typically involves nucleophilic substitution reactions. One common method involves the reaction of 2,4-dichloro-6-methylquinoline with malononitrile in the presence of a base such as piperidine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as malononitrile and ethyl cyanoacetate.
Cyclization: Formation of polyfunctionalized benzoquinolinones, pyridylquinolinones, and other heterocyclic derivatives.
Common Reagents and Conditions
Bases: Piperidine is commonly used as a catalyst in nucleophilic substitution reactions.
Solvents: Polar solvents such as dimethylformamide (DMF) are often used to facilitate the reactions.
Major Products
The major products formed from these reactions include various heterocyclic compounds such as benzoquinolinones, pyridylquinolinones, and pyrazolylquinolinones .
Scientific Research Applications
2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and other pharmaceuticals.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile and its derivatives involves interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and apoptosis . Molecular docking studies have revealed that these compounds can bind to target proteins with high affinity, leading to their biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
2-(6-Methylquinolin-4-yl)malononitrile: Used in the synthesis of various heterocyclic derivatives.
Uniqueness
2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form a wide range of biologically active compounds makes it a valuable compound in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C12H9ClN2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-(6-chloro-4-methylquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9ClN2/c1-8-6-10(4-5-14)15-12-3-2-9(13)7-11(8)12/h2-3,6-7H,4H2,1H3 |
InChI Key |
KKGVUWZZZKDRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.